molecular formula C11H10N2O4 B14393276 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one CAS No. 89968-06-9

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one

Cat. No.: B14393276
CAS No.: 89968-06-9
M. Wt: 234.21 g/mol
InChI Key: CHRNCQWGLBIICI-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitrobenzofuran-2(3H)-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. The use of advanced techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-[(Dimethylamino)methylidene]-6-amino-2-benzofuran-1(3H)-one .

Scientific Research Applications

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed effects .

Comparison with Similar Compounds

  • 3-[(Dimethylamino)methylidene]-6-fluoro-2-benzofuran-1(3H)-one
  • 3-[(Dimethylamino)methylidene]-6-chloro-2-benzofuran-1(3H)-one
  • 3-[(Dimethylamino)methylidene]-6-bromo-2-benzofuran-1(3H)-one

Comparison: Compared to its analogs, 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound particularly valuable for certain applications .

Properties

CAS No.

89968-06-9

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-6-nitro-2-benzofuran-1-one

InChI

InChI=1S/C11H10N2O4/c1-12(2)6-10-8-4-3-7(13(15)16)5-9(8)11(14)17-10/h3-6H,1-2H3

InChI Key

CHRNCQWGLBIICI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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